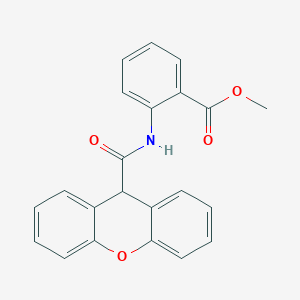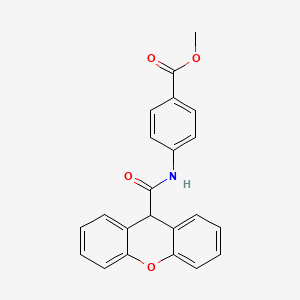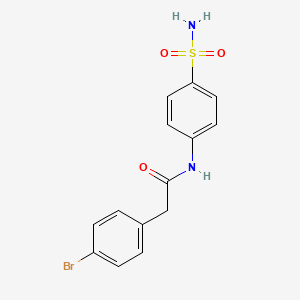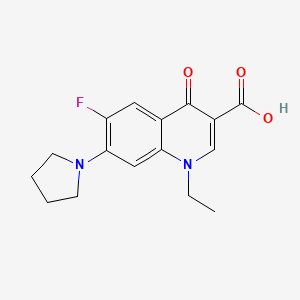![molecular formula C24H20F3N5O3 B3511012 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3511012.png)
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
概要
説明
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling with the pyrazolo[1,5-a]pyrimidine core. Key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indole moiety: This involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling reactions: The furan and indole intermediates are coupled with the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic fluorination, and the carboxamide group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation products: Furanones, quinones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the binding interactions with various biological macromolecules, including proteins and nucleic acids.
作用機序
The mechanism of action of 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its non-fluorinated counterparts.
特性
IUPAC Name |
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O3/c1-13-15(16-10-14(34-2)5-6-18(16)30-13)7-8-28-23(33)17-12-29-32-21(24(25,26)27)11-19(31-22(17)32)20-4-3-9-35-20/h3-6,9-12,30H,7-8H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHPMYMDBPKIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3510931.png)



![2-(4-bromophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3510963.png)
![5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3510969.png)
![N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B3510973.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE](/img/structure/B3510989.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510994.png)
![2,6-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510995.png)
![3,3-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B3511001.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide](/img/structure/B3511002.png)
![3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3511019.png)

